molecular formula C11H15ClINO B1395492 3-[(4-Iodophenoxy)methyl]pyrrolidine hydrochloride CAS No. 1219983-01-3

3-[(4-Iodophenoxy)methyl]pyrrolidine hydrochloride

Cat. No. B1395492
CAS RN: 1219983-01-3
M. Wt: 339.6 g/mol
InChI Key: ZFOZKYYVXSYYQT-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of IPMPH includes a pyrrolidine ring attached to a 4-iodophenyl group via a methylene bridge. The exact structure can be obtained from databases like ChemicalBook .


Chemical Reactions Analysis

While specific chemical reactions involving IPMPH are not detailed in the available literature, pyrrolidine derivatives are known to be involved in a variety of chemical reactions . These include reactions with sp3-hybridized carbons, contributing to the stereochemistry of the molecule .


Physical And Chemical Properties Analysis

IPMPH has a molecular weight of 339.6 g/mol. Detailed physical and chemical properties such as melting point, boiling point, and density can be found in databases like ChemicalBook .

Future Directions

Pyrrolidine derivatives, including IPMPH, have potential applications in the treatment of various human diseases . Future research could focus on exploring these applications further, as well as investigating the specific biological activities of IPMPH.

properties

IUPAC Name

3-[(4-iodophenoxy)methyl]pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14INO.ClH/c12-10-1-3-11(4-2-10)14-8-9-5-6-13-7-9;/h1-4,9,13H,5-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFOZKYYVXSYYQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1COC2=CC=C(C=C2)I.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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